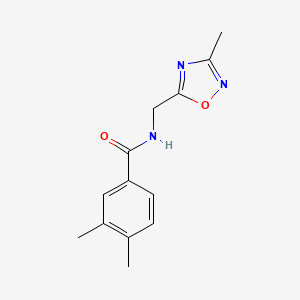
3,4-dimethyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis of this compound would likely involve the formation of the oxadiazole ring and the attachment of the benzamide group .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could involve studying its reactivity with various reagents or under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Aromatic Polyamides with Pendent Groups
A study conducted by Sava et al. (2003) focused on the synthesis of new aromatic polyamides containing 1,3,4-oxadiazole units and their properties. These polymers exhibited good thermal stability and were easily soluble in specific solvents, allowing them to be cast into thin flexible films with considerable tensile strengths. The presence of the 1,3,4-oxadiazole ring in these polymers was noted for its contribution to the materials' blue fluorescence, suggesting applications in areas requiring thermal resistance and specific optical properties (Sava et al., 2003).
Novel Triazepines, Pyrimidines, and Azoles Synthesis
Khodairy et al. (2016) reported on the synthesis of novel compounds, including triazepines, pyrimidines, and azoles, starting with a related compound. These newly synthesized compounds showed good antifungal activity, highlighting the potential for developing new antifungal agents based on this chemical structure (Khodairy, Ali, & El-wassimy, 2016).
Parallel Solution Phase Synthesis
Pirc et al. (2003) explored the parallel solution phase synthesis of benzyl carbamates derived from L-aspartic acid, leading to the production of compounds with potential biological applications. The study demonstrated the versatility of incorporating the 1,3,4-oxadiazole unit into complex molecules, potentially useful in drug discovery and development (Pirc, Bevk, Grdadolnik, & Svete, 2003).
Anticancer Evaluation of Benzamide Derivatives
Ravinaik et al. (2021) designed and synthesized a series of benzamide derivatives, including a compound structurally related to "3,4-dimethyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide." These compounds were evaluated for anticancer activity against several cancer cell lines, showing moderate to excellent efficacy. This suggests the potential of these compounds in cancer treatment, emphasizing the importance of structural modifications to enhance biological activity (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Synthesis and Biological Evaluation
Saeed et al. (2015) synthesized a series of benzamide derivatives for potential biological applications, focusing on their inhibitory potential against various enzymes. These compounds, derived from a non-steroidal anti-inflammatory drug, highlight the versatility of benzamide derivatives in medicinal chemistry, offering insights into developing new therapeutic agents (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases and phosphodiesterase (PDE10A) , which are abundant in brain tissue .
Biochemical Pathways
The inhibition of tyrosine kinases or pde10a can affect various cellular processes, including cell growth and signal transduction .
Pharmacokinetics
Similar compounds have been found to possess good pharmacokinetic profiles in rats .
Result of Action
Similar compounds have demonstrated potent antipsychotic-like effects in several animal models .
Action Environment
The localization of pde10a in brain tissue suggests that the compound’s action might be influenced by the brain’s microenvironment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-4-5-11(6-9(8)2)13(17)14-7-12-15-10(3)16-18-12/h4-6H,7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOFYVSDIHCTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[(2,5-Dimethylphenyl)methyl]-6-(1-methylpyrazol-4-yl)benzimidazol-2-yl]-pyridin-4-ylmethanol](/img/structure/B2997626.png)


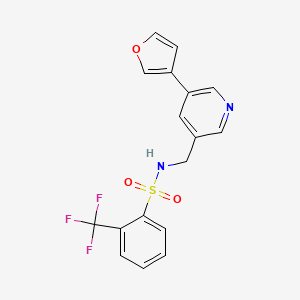
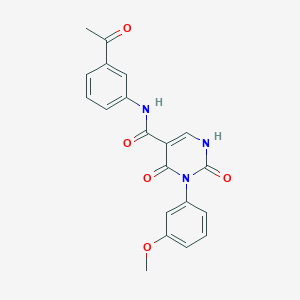
![2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine](/img/structure/B2997632.png)
![Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2997635.png)
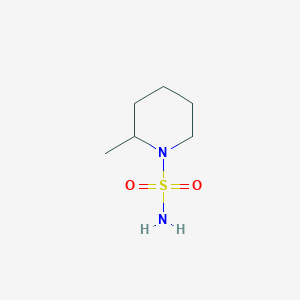

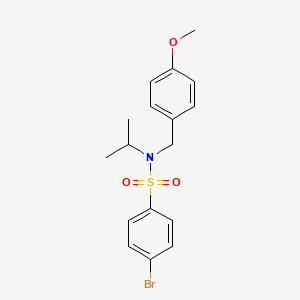
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2997641.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2997645.png)
